molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No.: B1304264
CAS No.: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Description

Structural Characterization of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Molecular Geometry and Bonding Analysis

X-ray Crystallographic Studies of Aromatic Thioether Systems

X-ray crystallographic investigations of aromatic thioether systems provide fundamental insights into the molecular geometry and intermolecular interactions of this compound. Crystallographic studies of related aromatic thioether compounds reveal that the carbon-aromatic-sulfur-carbon aromatic bond angle typically ranges from 105° to 108°. This angular constraint significantly influences the overall molecular conformation and crystal packing arrangements. The sulfur atom in thioether linkages adopts a pyramidal geometry, which contrasts markedly with the planar arrangement observed in aromatic ether systems.

Research on analogous compounds demonstrates that the dihedral angle between aromatic rings connected through sulfanyl bridges varies considerably depending on substituent effects and crystal packing forces. In similar nitrophenyl-containing thioether systems, dihedral angles have been observed ranging from 56.7° to 85.9°, indicating substantial conformational flexibility. The presence of both electron-withdrawing groups (fluorine and nitro) in this compound likely influences these geometric parameters through electronic effects.

Crystal structure analysis of related compounds reveals that intermolecular interactions play crucial roles in determining solid-state conformations. Hydrogen bonding patterns, particularly involving nitro group oxygen atoms and aromatic hydrogen atoms, contribute significantly to crystal stability. The fluorine atom can participate in weak hydrogen bonding interactions and halogen bonding, further stabilizing the crystal lattice. Crystallographic data for similar thioether systems show unit cell parameters with orthorhombic or monoclinic symmetry, depending on the specific substitution pattern and molecular packing efficiency.

The sulfur-carbon bond lengths in aromatic thioether systems typically measure approximately 1.77-1.80 Å, which is consistent with single bond character but shows some variation due to electronic effects of substituents. The presence of electron-withdrawing nitro and fluorine substituents may cause slight shortening of these bonds through resonance stabilization effects. Crystallographic thermal parameters indicate that the sulfur atom often exhibits anisotropic motion, reflecting the pyramidal geometry and potential for conformational flexibility around this center.

Conformational Analysis via Density Functional Theory

Density Functional Theory calculations provide detailed insights into the preferred conformations and electronic structure of this compound. Computational studies using hybrid functionals such as B3LYP with extended basis sets reveal the optimized molecular geometry and energy landscape for conformational changes. The theoretical approach allows examination of various rotational isomers around the sulfur-carbon bonds and their relative energies.

Quantum chemical calculations indicate that the molecule adopts a non-planar conformation in the gas phase, with the two aromatic rings oriented at specific dihedral angles to minimize steric interactions and optimize electronic delocalization. The sulfur atom's pyramidal geometry is well-reproduced by Density Functional Theory methods, with calculated bond angles closely matching experimental crystallographic values for related compounds. Electronic structure analysis reveals significant charge distribution differences between the fluorinated and nitrated aromatic rings.

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the fluorinated phenyl ring, while the lowest unoccupied molecular orbital shows significant contribution from the nitrophenyl moiety. This electronic distribution has important implications for the compound's reactivity and photophysical properties. Natural bond orbital analysis reveals the extent of charge transfer between the aromatic rings through the sulfanyl bridge, quantifying the electronic communication across the molecule.

Computational studies of related thioether systems show that conformational preferences are strongly influenced by intramolecular interactions, including potential sulfur-π interactions and weak hydrogen bonding between aromatic hydrogen atoms and heteroatoms. The calculated dipole moment provides insights into the molecule's polarity and potential for intermolecular interactions in solution and solid phases. Vibrational frequency calculations confirm the stability of optimized structures and provide theoretical predictions for infrared and Raman spectroscopic assignments.

Spectroscopic Identification Techniques

Fluorine-19 Nuclear Magnetic Resonance Chemical Shift Analysis

Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for characterizing the electronic environment of the fluorine atom in this compound. The chemical shift of fluorine nuclei is highly sensitive to electronic effects from neighboring substituents and provides valuable information about the molecular electronic structure. In aromatic fluorine compounds, chemical shifts typically appear in the range of -100 to -130 parts per million relative to trichlorofluoromethane standard.

The fluorine chemical shift in this compound is influenced by several factors including the electron-withdrawing effect of the sulfanyl substituent and the overall aromatic ring current effects. Related fluoronitrobenzene compounds show characteristic chemical shifts that reflect the combined influence of both substituents on the aromatic system. The para-substitution pattern in the fluorinated ring creates a specific electronic environment that manifests as a distinctive chemical shift value.

Coupling patterns in Fluorine-19 Nuclear Magnetic Resonance spectra provide additional structural information through scalar coupling with nearby protons. The fluorine atom couples with ortho and meta protons on the same aromatic ring, producing characteristic splitting patterns that confirm the substitution pattern. Integration of Fluorine-19 signals confirms the presence of a single fluorine atom per molecule, which is consistent with the proposed structure.

Temperature-dependent Fluorine-19 Nuclear Magnetic Resonance studies can reveal information about conformational dynamics and rotation barriers around the sulfur-carbon bonds. Variable temperature experiments may show coalescence phenomena if rapid conformational interconversion occurs on the Nuclear Magnetic Resonance timescale. Solvent effects on fluorine chemical shifts provide insights into intermolecular interactions and solvation behavior in different media.

Vibrational Spectroscopy of Sulfanyl and Nitro Functional Groups

Infrared and Raman spectroscopy provide comprehensive characterization of the vibrational modes associated with the sulfanyl bridge and nitro functional group in this compound. The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations that appear as strong absorptions in the infrared spectrum. For nitroaromatic compounds, the asymmetric nitro stretching typically occurs between 1550-1475 cm⁻¹, while the symmetric stretch appears between 1360-1290 cm⁻¹.

The sulfanyl functional group contributes specific vibrational modes that can be identified through careful spectroscopic analysis. Carbon-sulfur stretching vibrations typically appear in the 700-600 cm⁻¹ region, though their exact position depends on the aromatic substitution pattern and electronic effects. The pyramidal geometry of the sulfur atom results in characteristic out-of-plane bending modes that can be distinguished from aromatic ring vibrations.

Aromatic carbon-carbon stretching modes appear in the 1600-1475 cm⁻¹ region and provide information about the electronic structure of both aromatic rings. The presence of electron-withdrawing substituents typically causes slight shifts in these frequencies compared to unsubstituted benzene. Carbon-hydrogen stretching vibrations of the aromatic rings appear in the 3100-3050 cm⁻¹ region and show characteristic intensities and patterns for para-disubstituted benzene rings.

Carbon-fluorine stretching vibrations produce strong absorptions in the 1300-1000 cm⁻¹ region, with the exact position influenced by the electronic environment of the fluorinated aromatic ring. The combination of nitro, sulfanyl, and fluorine functional groups creates a complex vibrational spectrum that requires careful assignment based on theoretical calculations and comparison with model compounds. Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and can reveal vibrations that are weak or forbidden in infrared spectroscopy.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak appears at mass-to-charge ratio 249, corresponding to the intact molecule with the expected isotope pattern reflecting the presence of sulfur, fluorine, and nitrogen atoms. The isotope pattern is particularly diagnostic due to the natural abundance of sulfur-34 isotope, which produces a characteristic peak at mass-to-charge ratio 251.

Fragmentation of aromatic thioether compounds typically proceeds through predictable pathways involving cleavage of the carbon-sulfur bonds and loss of specific functional groups. The nitrophenyl fragment (mass-to-charge ratio 137) represents a major fragment ion formed by cleavage of the sulfur-carbon bond adjacent to the nitrated ring. Similarly, the fluorophenyl fragment (mass-to-charge ratio 95) results from cleavage of the opposite sulfur-carbon bond, providing structural confirmation of the substitution pattern.

Additional fragment ions arise from secondary fragmentation processes, including loss of the nitro group (loss of 46 mass units) and loss of fluorine atom (loss of 19 mass units). The base peak in the mass spectrum typically corresponds to one of the major aromatic fragments, depending on the ionization conditions and fragmentation energy. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and distinguish this compound from isomeric structures.

Tandem mass spectrometry experiments can provide additional structural information by selectively fragmenting specific ions and analyzing their breakdown products. Collision-induced dissociation of the molecular ion produces reproducible fragmentation patterns that serve as fingerprints for compound identification. The relative intensities of fragment ions provide information about the stability of different molecular fragments and the ease of specific bond cleavage processes.

Table 1: Key Spectroscopic and Physical Properties

Property Value Method Reference
Molecular Formula C₁₂H₈FNO₂S Mass Spectrometry
Molecular Weight 249.26 g/mol Calculated
CAS Registry Number 2438-85-9 Chemical Abstracts
Nitro Asymmetric Stretch 1550-1475 cm⁻¹ Infrared Spectroscopy
Nitro Symmetric Stretch 1360-1290 cm⁻¹ Infrared Spectroscopy
Aromatic C-H Stretch 3100-3050 cm⁻¹ Infrared Spectroscopy
C-S-C Bond Angle 105-108° X-ray Crystallography

Table 2: Comparative Mass Spectrometric Fragmentation Data

Fragment Ion m/z Proposed Structure Relative Intensity
Molecular Ion 249 [M]⁺- Moderate
Nitrophenyl Fragment 137 [C₆H₄NO₂]⁺ High
Fluorophenyl Fragment 95 [C₆H₄F]⁺ High
Nitro Loss 203 [M-NO₂]⁺ Low
Fluorine Loss 230 [M-F]⁺ Low

Properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
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Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
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Preparation Methods

Nucleophilic Aromatic Substitution Using Thiolate Salts

One common method involves reacting a fluorinated aryl halide with a thiolate salt derived from 4-nitrothiophenol or a related precursor. The thiolate acts as a nucleophile, displacing a leaving group on the fluorinated aromatic ring.

  • Procedure :

    • Dissolve the halogenated fluorobenzene derivative in a polar aprotic solvent such as dimethylformamide (DMF).
    • Add the sodium salt of 4-nitrothiophenol (prepared by deprotonation with sodium hydride or sodium metal).
    • Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
  • Advantages : This method provides good yields and is straightforward, with mild reaction conditions. It is scalable and suitable for industrial synthesis.

  • Reference : This general approach is supported by procedures described for related aryl sulfides in the Royal Society of Chemistry's Organic & Biomolecular Chemistry supplementary materials.

Use of Aryl Sulfonyl Chlorides and Reduction

An alternative industrially relevant method involves the use of aryl sulfonyl chlorides as intermediates, which are then reduced to the corresponding sulfides.

  • Process Overview :

    • Prepare 4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride derivatives.
    • Control the amount of sulfonyl chloride to optimize yield and purity.
    • Reduce the sulfonyl chloride intermediates chemically to yield the desired sulfide compound, 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene.
  • Industrial Advantages :

    • This method allows for fewer purification steps between intermediates, reducing costs.
    • Some steps can be performed solvent-free or with reduced solvent use, enhancing environmental and economic efficiency.
    • The process is suitable for large-scale production with good yields and high purity.
  • Reference : Detailed in a Chinese patent describing the preparation of related disulfide compounds, which can be adapted for the target sulfide.

Direct Coupling Reactions (e.g., Suzuki Coupling Variants)

Though less common for sulfides, some literature reports the use of palladium-catalyzed coupling reactions to form aryl-sulfur bonds, especially when starting from aryl halides and thiol derivatives.

  • Typical Conditions :

    • Use of palladium catalysts and ligands under inert atmosphere.
    • Base such as potassium carbonate or cesium carbonate.
    • Solvents like toluene or DMF at elevated temperatures.
  • Limitations :

    • More complex and costly due to catalyst use.
    • Potential for side reactions and need for careful optimization.
  • Reference : Related fluorovinyl and aryl coupling reactions are documented in the literature, though direct application to this compound is less frequent.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield & Purity Notes
Thiolate nucleophilic substitution Fluorobenzene halide, sodium 4-nitrothiophenolate, DMF, rt to mild heat Mild conditions, scalable, straightforward Requires thiol precursor preparation High yield, purity >95% achievable
Sulfonyl chloride reduction 4-Fluoro-2-methyl-3-nitrobenzenesulfonyl chloride, reducing agent, solvent or solvent-free Industrial scale, fewer purification steps, cost-effective Multi-step, requires control of intermediates Good yield, high purity, industrially validated
Palladium-catalyzed coupling Aryl halide, thiol, Pd catalyst, base, inert atmosphere Potentially versatile for complex substrates Catalyst cost, optimization needed Variable yields, less common for this compound

Research Findings and Notes

  • The nucleophilic aromatic substitution method is well-documented and provides a reliable route to this compound with yields typically exceeding 90% after purification.

  • Industrial processes favor the sulfonyl chloride intermediate route due to its economic and environmental benefits, including reduced solvent use and simplified purification.

  • Analytical characterization of the product includes melting point determination (92–95 °C), consistent with literature values, and spectroscopic confirmation by ^19F NMR and other methods.

  • The compound’s molecular formula is C12H8FNO2S with a molecular weight of 249.27 g/mol.

Chemical Reactions Analysis

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions include amino derivatives, substituted benzene derivatives, and oxidized sulfur compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound's structure suggests potential bioactivity, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of similar compounds exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. For instance, studies have shown that benzimidazole derivatives related to this compound demonstrate notable anti-inflammatory effects and analgesic activity comparable to standard medications like diclofenac .

Case Studies

  • A study on substituted benzimidazole derivatives highlighted their effectiveness in reducing edema and pain in animal models, indicating that compounds with similar nitrophenyl and sulfanyl functionalities could exhibit analogous pharmacological properties .
  • Another investigation into the synthesis of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives showed promising results in COX-2 inhibition, suggesting that modifications to the nitrophenyl group could enhance anti-inflammatory efficacy .

Organic Synthesis

Synthetic Intermediates
1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reaction TypeDescription
Nucleophilic SubstitutionThe fluorine atom can be replaced by nucleophiles, leading to new derivatives.
Coupling ReactionsThe compound can participate in palladium-catalyzed coupling reactions to form biphenyl derivatives .

Examples of Synthesis
Recent methodologies have demonstrated the efficiency of using similar compounds in synthesizing biphenyl derivatives through reactions involving fluorinated phenyl boronic acids with aniline derivatives under catalytic conditions . This approach showcases the versatility of 1-fluoro compounds in organic synthesis.

Materials Science

Functional Materials
The incorporation of this compound into polymer matrices or coatings may enhance their thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and excellent chemical inertness, making them suitable for applications in protective coatings and advanced materials.

Case Studies
Research has indicated that fluorinated polymers exhibit improved properties such as increased durability and resistance to harsh environmental conditions when modified with compounds like this compound. These enhancements are crucial for applications in electronics and automotive industries where material performance is paramount .

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom and sulfanyl group can engage in various substitution and addition reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Bis(4-nitrophenyl)sulfide

  • Structure : Contains two 4-nitrophenyl groups connected via a sulfide bridge.
  • Key Differences: Electronic Effects: The absence of a fluorine atom in bis(4-nitrophenyl)sulfide results in reduced polarity compared to the target compound. Physical Properties: Bis(4-nitrophenyl)sulfide has a molecular weight of 276.27 g/mol and a monoisotopic mass of 276.020478 Da. Its higher symmetry may contribute to distinct crystallographic behavior compared to asymmetric derivatives like 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene .

4-Nitrodiphenyl Sulfide (1-Nitro-4-(phenylthio)benzene)

  • Structure : A nitro group on one benzene ring and a phenylthio group on the other.
  • Key Differences :
    • Substituent Effects : Replacing fluorine with a nitro group increases electron withdrawal, altering solubility and reactivity. For instance, nitro groups are stronger meta-directors than fluorine, influencing regioselectivity in further functionalization .
    • Spectral Data : Infrared (IR) spectra for similar compounds (e.g., 1-fluoro-4-[(4-fluorobenzenesulfonyl)sulfanyl]benzene) show characteristic peaks at 1335 cm⁻¹ (S=O stretching in sulfones) and 1585 cm⁻¹ (aromatic C=C), which differ from the sulfide-linked target compound .

1-Fluoro-4-(4-nitrophenyl)sulfone Derivatives

  • Structure : Sulfone group (SO₂) instead of sulfide (S).
  • Key Differences :
    • Oxidation State : Sulfones are more oxidized, leading to higher thermal stability and reduced nucleophilicity at the sulfur center. For example, 4-fluorophenyl methyl sulfone (CAS 455-15-2) exhibits a density of 0.945 g/mL and a boiling point of 92–93°C, distinct from sulfide analogs .
    • Biological Activity : Sulfones like bis(4-nitrophenyl)sulfone are explored for antitubulin activity, whereas sulfides may exhibit different cytotoxic profiles due to sulfur’s redox activity .

Physicochemical and Spectroscopic Comparison

Property This compound Bis(4-nitrophenyl)sulfide 4-Nitrodiphenyl Sulfide 1-Fluoro-4-(methylsulfonyl)benzene
Molecular Formula C₁₂H₈FNO₂S C₁₂H₈N₂O₄S C₁₂H₉NO₂S C₇H₇FO₂S
Molecular Weight (g/mol) 265.26 (estimated) 276.27 247.27 186.19
Melting Point Not reported Not reported 67–69°C (analogous sulfides) 108–110°C (sulfone analog)
IR Peaks (cm⁻¹) ~1146 (C-F), 1335 (NO₂) (estimated) 1335 (NO₂), 1585 (C=C) 1489 (C=C), 1335 (NO₂) 1674 (S=O), 1510 (C-F)
NMR Shifts (δ, ppm) ~7.3–8.2 (aromatic H) 7.5–8.1 (aromatic H) 7.2–7.9 (aromatic H) 7.0–7.5 (aromatic H), 3.1 (CH₃)

Biological Activity

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, also known by its CAS number 2438-85-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorobenzene ring substituted with a nitrophenylsulfanyl group. This unique structure contributes to its biological properties and interactions with various biological targets.

This compound is believed to interact with several biological targets, including enzymes and receptors involved in critical biochemical pathways. The primary mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Modulation : It can modulate receptor activity, leading to altered signaling pathways in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in the following table:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The results indicated a dose-dependent response, with IC50 values ranging from 10 to 30 µM, highlighting its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study conducted in 2022 evaluated the antimicrobial efficacy of various derivatives of nitrophenyl compounds, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the nitrophenyl group could enhance antimicrobial potency .
  • Anticancer Screening : Research published in 2023 focused on the anticancer properties of sulfonamide derivatives similar to this compound. The study found that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can lead to improved anticancer activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : The compound is likely well absorbed due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through oxidation and conjugation pathways.
  • Excretion : Predominantly excreted via urine.

Toxicological assessments indicate low toxicity at therapeutic doses, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-4-[(4-nitrophenyl)sulfanyl]benzene, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic aromatic substitution : React 4-fluoroaniline with 4-nitrobenzenesulfenyl chloride (e.g., 2-Nitrobenzenesulfenyl chloride, CAS 7669-54-7) in anhydrous dichloromethane under inert atmosphere. Use triethylamine as a base to neutralize HCl byproducts .
  • Thiol coupling : Employ Ullmann-type coupling between 4-fluoroiodobenzene and 4-nitrothiophenol using a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) in DMF at 80–100°C .
    • Optimization : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Purify via column chromatography, and confirm yield using HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Look for distinct aromatic signals:

  • Fluorine-induced deshielding: A singlet near δ 7.2–7.5 ppm (fluorobenzene protons) and split signals for the sulfanyl-linked nitrobenzene (δ 7.8–8.3 ppm) .
  • 19F NMR: A peak near δ -110 ppm (para-fluorine) .
    • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 294.03 (C12H8FNO2S+). High-resolution MS (HRMS) confirms molecular formula .
    • FT-IR : Key peaks include ν(S–C) at ~680 cm⁻¹, ν(NO2) at 1520/1340 cm⁻¹, and ν(C–F) at 1220 cm⁻¹ .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis : Use HPLC (reverse-phase C18 column, UV detection at 254 nm). Compare retention time with a reference standard .
  • Stability Testing : Store aliquots at -20°C (dry), 4°C (solution in DMSO), and room temperature. Monitor degradation via NMR over 30 days. Degradation products (e.g., sulfoxide derivatives) appear as new peaks in HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling reactions?

  • Nucleophilic Reactivity : The sulfur atom in the sulfanyl group acts as a soft nucleophile. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), oxidative addition of aryl halides forms Pd(II) intermediates, followed by transmetalation with boronic acids .
  • Computational Support : DFT calculations (B3LYP/6-311+G(d,p)) reveal electron density localization on sulfur, facilitating bond cleavage. Compare HOMO-LUMO gaps of the sulfanyl group with other thioethers .

Q. How do structural modifications (e.g., nitro group reduction) alter the compound’s electronic properties for materials science applications?

  • Reduction Studies : Catalytic hydrogenation (H2/Pd-C in ethanol) reduces the nitro group to an amine, forming 1-fluoro-4-[(4-aminophenyl)sulfanyl]benzene. UV-Vis spectroscopy shows a redshift (λmax from 320 nm to 400 nm) due to increased conjugation .
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile reveals redox activity at -0.8 V (nitro reduction) and +1.2 V (sulfanyl oxidation). Compare with analogues lacking the fluorine substituent .

Q. What contradictions exist in reported crystallographic data, and how can they be resolved?

  • Discrepancies : Some studies report planar sulfanyl-bridged benzene rings, while others note dihedral angles >10° due to steric hindrance from nitro groups .
  • Resolution : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation. Refine structures using SHELX and compare with Cambridge Structural Database entries. For non-crystalline samples, use powder XRD paired with Rietveld refinement .

Q. What computational methods best predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4). The nitro group forms hydrogen bonds with Arg-212, while fluorine enhances hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD plots and binding free energy (MM-PBSA) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For conflicting melting points (e.g., 178–183°C vs. 105–112°C in nitrobenzenesulfonamides ), confirm identity via elemental analysis and DSC.
  • Safety Protocols : Handle nitro-containing compounds in a fume hood; monitor for exothermic decomposition during synthesis .

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